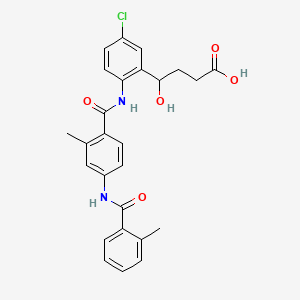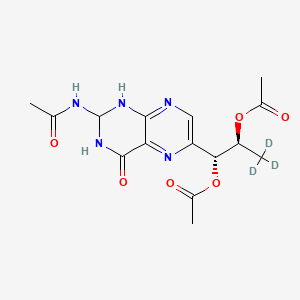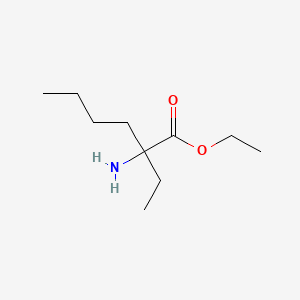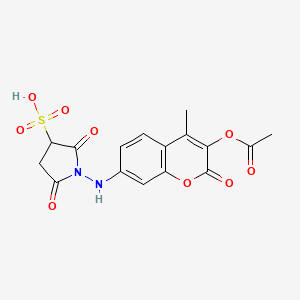
trans-3-Fluorocyclobutanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-3-Fluorocyclobutanamine hydrochloride” is a chemical compound with the molecular formula C4H9ClFN . It has a molecular weight of 125.57 g/mol . The compound is also known by several other names, including “3-Fluorocyclobutanamine Hydrochloride” and “cis-3-Fluorocyclobutanamine hydrochloride 1284245-36-8” among others .
Molecular Structure Analysis
The InChI code for “cis-3-Fluorocyclobutanamine hydrochloride” isInChI=1S/C4H8FN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H . Its canonical SMILES representation is C1C(CC1F)N.Cl . Physical and Chemical Properties Analysis
“Cis-3-Fluorocyclobutanamine hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Physicochemical Properties
cis-3-Fluorocyclobutanamine hydrochloride is a compound of significant interest in scientific research. The synthesis and physicochemical properties of related compounds, such as 3-Fluorocyclobutylamines, have been explored, revealing critical insights into their behavior and potential applications. A study by Chernykh et al. (2015) focused on synthesizing unknown cis- and trans-3-alkyl- and 3-aryl-3-fluorocycobutylamines from 3-oxocyclobutane carboxylic acid. They found that the fluorinated trans-compounds were more lipophilic compared to non-fluorinated analogs, while the difference was marginal for cis isomers. This indicates potential applications in areas where the interaction of fluorine and the amino function is of interest, with no through-space interactions noted in this particular case (Chernykh et al., 2015).
Stereoselective Synthesis
The stereoselective synthesis of related compounds like cis- and trans-3-fluoro-1-phenylcyclobutylamine has been developed, offering excellent stereoselectivity. This process involves the reduction of appropriately substituted cyclobutanone to yield cis- or trans-isomers of 3-hydroxyl-1-phenylcyclobutylamine, which are then converted to the 3-fluoro derivative. This method's high stereoselectivity makes it a valuable approach for producing specific isomers for further study or application (Shao & Ye, 2008).
Antitumor Activity
The introduction of fluoro, chloro, bromo, and hydroxy substituents into the cyclobutane ring has been explored to synthesize new carboplatin derivatives. Notably, the 3-fluoro, 3-chloro, and 3,3-difluoro derivatives of carboplatin exhibited superior antiproliferative activity in various cancer cell lines compared to the parent compound, carboplatin. This suggests a potential application of cis-3-Fluorocyclobutanamine hydrochloride or its derivatives in developing novel antitumor agents (Bernhardt et al., 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Fluorocyclobutanamine Hydrochloride is a biochemical compound used in proteomics research . .
Mode of Action
It’s likely that the compound interacts with its targets in a way that facilitates its role in proteomics research .
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Pharmacokinetics
It’s known that the compound is soluble in water and alcohol , which could influence its bioavailability.
Result of Action
As a biochemical used in proteomics research , it may have effects related to protein synthesis or function.
Action Environment
3-Fluorocyclobutanamine Hydrochloride is stable in air and under dry conditions . It’s hygroscopic and should be stored in a sealed container . These environmental factors could influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
3-fluorocyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBFDQGKSKHFDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736395 |
Source


|
| Record name | 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284245-36-8 |
Source


|
| Record name | 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorocyclobutanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid](/img/structure/B584657.png)






